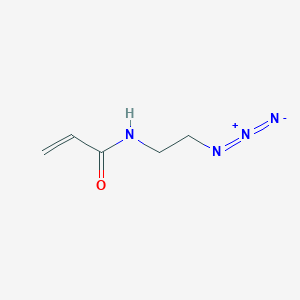
N-(2-azidoéthyl)prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-azidoethyl)prop-2-enamide: is an organic compound with the molecular formula C5H8N4O and a molecular weight of 140.146 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a prop-2-enamide moiety. The azido group imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.
Applications De Recherche Scientifique
Chemistry: N-(2-azidoethyl)prop-2-enamide is used in the synthesis of thermoresponsive polymers. The azido group-containing derivatives can initiate atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. These polymers can undergo click reactions to modify their thermoresponsivity, which is significant for applications ranging from drug delivery systems to smart materials.
Biology and Medicine: The compound is employed in the synthesis of bioactive heterocycles and enaminones, which are crucial in medicinal chemistry. The azido group facilitates the transformation of propargylic alcohols into enaminones via rhodium-catalyzed reactions, providing a straightforward approach to creating complex molecules with potential pharmacological activities.
Industry: In industrial applications, N-(2-azidoethyl)prop-2-enamide derivatives are used in controlled polymerization processes, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to produce polymers with specific end-functionalities. These polymers are crucial for designing drug delivery systems that respond to environmental stimuli.
Mécanisme D'action
Mode of Action
N-(2-azidoethyl)prop-2-enamide, through its derivatives, initiates the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. This reaction involves the regio- and stereoselective hydrometallation of an enamide or enecarbamate to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C–C bond formation via alkyl electrophiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoethyl)prop-2-enamide typically involves the reaction of 2-bromoethylamine hydrobromide with sodium azide to form 2-azidoethylamine. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine as a base
Industrial Production Methods: While specific industrial production methods for N-(2-azidoethyl)prop-2-enamide are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate safety measures due to the explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure controlled and safe production.
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: The azido group in N-(2-azidoethyl)prop-2-enamide readily participates in click reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Substitution Reactions: The azido group can be substituted by nucleophiles such as amines, leading to the formation of amines or amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide, sodium ascorbate, and alkyne substrates in a solvent like dimethyl sulfoxide (DMSO) or water.
Substitution Reactions: Nucleophiles such as primary or secondary amines in the presence of a base like sodium hydroxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Click Chemistry: 1,2,3-Triazoles
Substitution Reactions: Amines or amides
Reduction Reactions: Primary amines
Comparaison Avec Des Composés Similaires
- N-(2-azidoethyl)acrylamide
- N-(2-azidoethyl)methacrylamide
- N-(2-azidoethyl)but-2-enamide
Comparison: N-(2-azidoethyl)prop-2-enamide is unique due to its specific structure, which combines an azido group with a prop-2-enamide moiety. This combination imparts distinct reactivity and versatility in chemical synthesis compared to similar compounds. For instance, N-(2-azidoethyl)methacrylamide has a similar azido group but a different alkene structure, leading to variations in polymerization behavior and reactivity. Similarly, N-(2-azidoethyl)but-2-enamide has a longer alkene chain, which can affect its physical properties and applications.
Propriétés
IUPAC Name |
N-(2-azidoethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-5(10)7-3-4-8-9-6/h2H,1,3-4H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSFXOOYFBDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 3-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2585310.png)
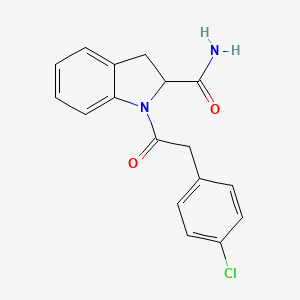
![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)
![5-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)
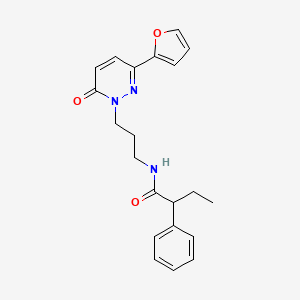

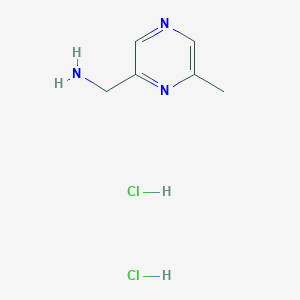
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)
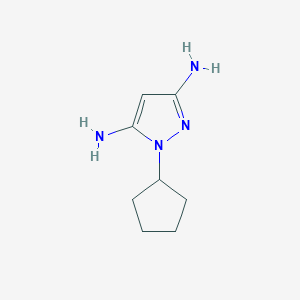
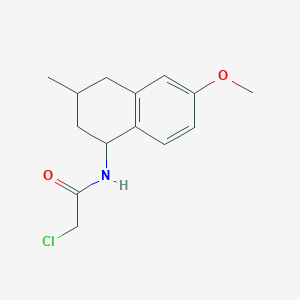
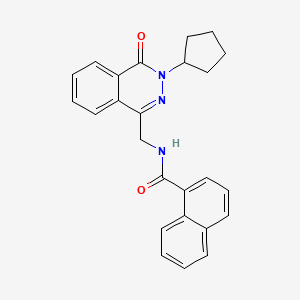
![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2585328.png)

